6-Bromo-5-fluoroquinazolin-4(3H)-one
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Overview
Description
6-bromo-5-fluoro-4(3H)-Quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and fluorine atoms in the compound may enhance its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-fluoro-4(3H)-Quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and fluorinated.
Cyclization: The brominated and fluorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-fluoro-4(3H)-Quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-4(3H)-Quinazolinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-fluoro-4(3H)-Quinazolinone: Similar structure but with a chlorine atom instead of bromine.
6-bromo-4(3H)-Quinazolinone: Lacks the fluorine atom.
5-fluoro-4(3H)-Quinazolinone: Lacks the bromine atom.
Uniqueness
6-bromo-5-fluoro-4(3H)-Quinazolinone is unique due to the presence of both bromine and fluorine atoms, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
6-bromo-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) |
InChI Key |
ZMTFQQPPOKQAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)F)Br |
Origin of Product |
United States |
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